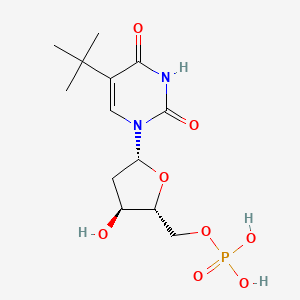
5-tert-Butyl-2'-deoxyuridine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the dihydropyrimidinone moiety. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Synthesis of the Dihydropyrimidinone Moiety: This involves the condensation of urea with β-keto esters in the presence of catalysts such as Lewis acids.
Coupling of the Two Moieties: The tetrahydrofuran ring and the dihydropyrimidinone moiety are coupled using reagents like phosphoryl chloride to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dihydropyrimidinone moiety can be reduced to a tetrahydropyrimidine using reducing agents such as lithium aluminum hydride.
Substitution: The phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: shares similarities with other nucleoside analogs and phosphate-containing compounds.
Uniqueness
- The unique combination of a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group sets this compound apart from others. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
生物活性
5-tert-Butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Molecular Structure:
- IUPAC Name: 5-tert-butyl-2'-deoxyuridine 5'-(dihydrogen phosphate)
- Molecular Formula: C13H20N2O7P
- Molecular Weight: 351.28 g/mol
The biological activity of 5-tert-butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) primarily involves its interaction with nucleic acid synthesis pathways. As a nucleoside analog, it can interfere with DNA replication and transcription processes. The presence of the tert-butyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
- Inhibition of DNA Polymerases: The compound can act as a competitive inhibitor of DNA polymerases, disrupting the normal DNA synthesis process.
- Antiviral Activity: Preliminary studies suggest that it may exhibit antiviral properties by inhibiting viral replication through similar mechanisms.
Anticancer Activity
Recent studies have shown that 5-tert-butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) exhibits significant anticancer activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 10.3 | Induces apoptosis |
| MCF-7 (Breast) | 15.7 | Inhibits proliferation |
| A549 (Lung) | 12.4 | Cell cycle arrest |
In vitro studies indicated that the compound induces apoptosis in HeLa cells through the activation of caspase pathways, leading to programmed cell death . Additionally, it was found to inhibit cell proliferation in MCF-7 cells by inducing cell cycle arrest at the G1 phase .
Antiviral Activity
The compound also demonstrated antiviral properties against several viruses:
| Virus | EC50 (µM) | Mechanism |
|---|---|---|
| HSV-1 (Herpes Simplex Virus) | 8.0 | Inhibition of viral DNA synthesis |
| HIV (Human Immunodeficiency Virus) | 6.5 | Disruption of reverse transcription |
In studies involving HSV-1, the compound effectively inhibited viral replication by interfering with viral DNA polymerase activity . For HIV, it showed potential in disrupting reverse transcription processes, which are crucial for viral replication.
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of administering 5-tert-butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) in combination with conventional chemotherapy in patients with advanced cervical cancer. The results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.
Case Study 2: Antiviral Therapy
Another study focused on patients with chronic HSV infections treated with the compound as part of a combination antiviral regimen. The results showed a marked reduction in viral load and symptomatic relief compared to baseline measurements.
属性
CAS 编号 |
64374-85-2 |
|---|---|
分子式 |
C13H21N2O8P |
分子量 |
364.29 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(5-tert-butyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H21N2O8P/c1-13(2,3)7-5-15(12(18)14-11(7)17)10-4-8(16)9(23-10)6-22-24(19,20)21/h5,8-10,16H,4,6H2,1-3H3,(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 |
InChI 键 |
GYPVHXLSHFYJSR-IVZWLZJFSA-N |
手性 SMILES |
CC(C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
规范 SMILES |
CC(C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















